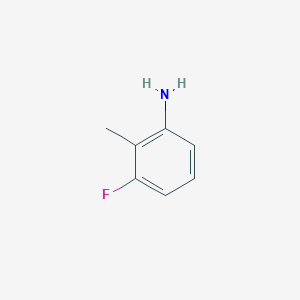
3-Fluoro-2-methylaniline
概要
準備方法
3-フルオロ-2-メチルアニリンの合成は、いくつかの方法で達成できます。一般的なアプローチの1つは、o-メチルフェノールのニトロ化により2-メチル-6-ニトロフェノールを生成し、続いてヒドロキシルクロル化により2-クロロ-3-ニトロトルエンを生成することです。 この中間体は次に、フッ素化されて2-フルオロ-3-ニトロトルエンを生成し、これは最終的に3-フルオロ-2-メチルアニリンに還元されます . 工業生産方法は、多くの場合、さまざまな試薬と触媒を使用して高収率と純度を実現する同様の多段階プロセスを使用します .
化学反応の分析
3-フルオロ-2-メチルアニリンは、以下を含むいくつかの種類の化学反応を起こします。
酸化: この化合物は酸化されて対応するキノンまたは他の酸化された誘導体になります。
還元: 還元反応は通常、ニトロ基をアミノ基に変換し、これはその合成における一般的なステップです。
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、パラジウム触媒を用いた水素ガスなどの還元剤、置換反応用のさまざまな求電子剤などがあります。 生成される主要な生成物は、使用される特定の反応条件と試薬によって異なります .
科学研究の用途
3-フルオロ-2-メチルアニリンは、いくつかの科学研究の用途があります。
化学: 医薬品や農薬を含む、より複雑な有機分子の合成における構成要素として使用されます.
生物学: この化合物を含む研究は、多くの場合、生物分子との相互作用とその生物活性化合物の前駆体としての可能性に焦点を当てています。
科学的研究の応用
3-Fluoro-2-Methyl-Aniline has several scientific research applications:
Biology: Research involving this compound often focuses on its interactions with biological molecules and its potential as a precursor for bioactive compounds.
Industry: This compound is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
3-フルオロ-2-メチルアニリンの作用機序は、さまざまな分子標的との相互作用を伴います。それは、置換反応における求核剤として作用し、そこでアミノ基が求電子剤との新しい結合の形成に関与します。 フッ素原子は、化合物の反応性と安定性に影響を与え、他の分子との相互作用に影響を与える可能性があります . 特定の経路と標的は、医薬品や農薬などの使用状況によって異なります。
類似の化合物との比較
3-フルオロ-2-メチルアニリンは、以下のような他の類似の化合物と比較することができます。
2-(トリフルオロメチル)アニリン: この化合物は、単一のフッ素原子の代わりにトリフルオロメチル基を持っており、これはその化学的性質と反応性を大幅に変更する可能性があります.
3-クロロ-2-メチルアニリン: フッ素の代わりに塩素原子が存在すると、異なる反応性パターンと用途につながる可能性があります.
3-フルオロ-2-メチルアニリンの独自性は、その特定の置換パターンにあり、これは独特の化学的および物理的特性を与え、研究と産業における特定の用途に適しています .
類似化合物との比較
3-Fluoro-2-Methyl-Aniline can be compared with other similar compounds, such as:
2-(Trifluoromethyl)aniline: This compound has a trifluoromethyl group instead of a single fluorine atom, which can significantly alter its chemical properties and reactivity.
3-Chloro-2-Methyl-Aniline: The presence of a chlorine atom instead of fluorine can lead to different reactivity patterns and applications.
The uniqueness of 3-Fluoro-2-Methyl-Aniline lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for particular applications in research and industry .
特性
IUPAC Name |
3-fluoro-2-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FN/c1-5-6(8)3-2-4-7(5)9/h2-4H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLDLVGFPFFLYBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20196111 | |
| Record name | 3-Fluoro-o-toluidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20196111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
443-86-7 | |
| Record name | 3-Fluoro-2-methylaniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=443-86-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Fluoro-2-methylaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000443867 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Fluoro-o-toluidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20196111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-fluoro-o-toluidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.495 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-FLUORO-2-METHYLANILINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W95WMY5PM6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary reaction product when 3-fluoro-2-methylaniline reacts with N-chlorosuccinimide, and how was its structure confirmed?
A1: The primary reaction product is 4-chloro-3-fluoro-2-methylaniline. This regioisomer was isolated, and its structure was definitively determined using X-ray crystallography. Interestingly, the product was found to co-crystallize with succinimide, forming the compound C7H7ClFN·C4H5NO2. [] You can find the details of this study here:
Q2: Can this compound be used as a precursor in the synthesis of heterocyclic compounds with potential biological activity?
A2: Yes, this compound serves as a key starting material in the multi-step synthesis of 2-amino-1,7,9-trimethylimidazo[4,5-g]quinoxaline, a mutagen isolated from beef extract. [] This synthesis highlights the versatility of this compound as a building block for more complex molecules with potential biological relevance. You can explore the details of this synthesis here:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



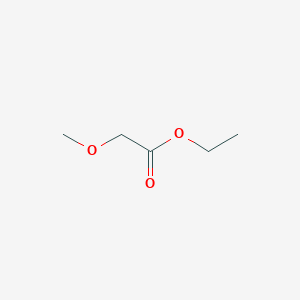
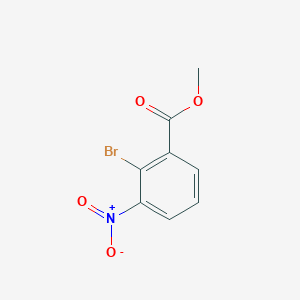





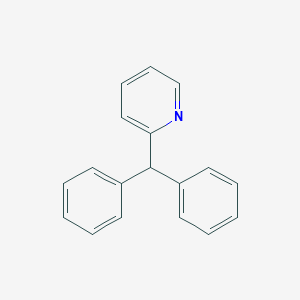
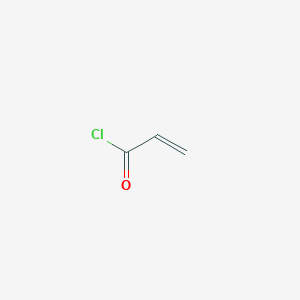
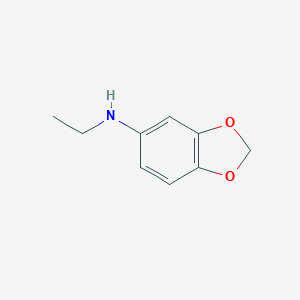
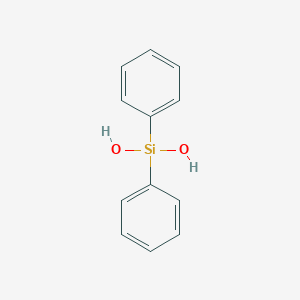
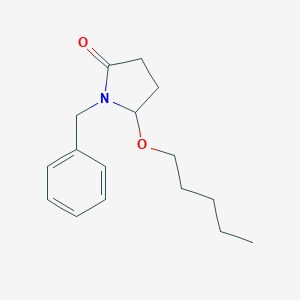
![Methyl 3-[(4-aminobenzoyl)amino]propanoate](/img/structure/B146894.png)
